2-(Benzenesulfonyl)-4,6-dibromoaniline
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Overview
Description
2-(Benzenesulfonyl)-4,6-dibromoaniline is an organic compound that features a benzenesulfonyl group attached to an aniline ring, which is further substituted with two bromine atoms at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-4,6-dibromoaniline typically involves the sulfonylation of 4,6-dibromoaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-4,6-dibromoaniline undergoes various types of chemical reactions, including:
Electrophilic Substitution: The presence of the benzenesulfonyl group makes the compound susceptible to electrophilic substitution reactions, particularly at the ortho and para positions relative to the sulfonyl group.
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Electrophilic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted anilines where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Benzenesulfonyl)-4,6-dibromoaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-4,6-dibromoaniline involves its interaction with various molecular targets. The benzenesulfonyl group can participate in electrophilic and nucleophilic reactions, while the bromine atoms can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the bromine atoms and the aniline group.
4,6-Dibromoaniline: Similar in structure but lacks the benzenesulfonyl group.
Sulfonamides: Compounds containing the sulfonamide functional group, which is similar to the benzenesulfonyl group.
Uniqueness
2-(Benzenesulfonyl)-4,6-dibromoaniline is unique due to the presence of both the benzenesulfonyl group and the bromine atoms on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry .
Properties
CAS No. |
84483-21-6 |
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Molecular Formula |
C12H9Br2NO2S |
Molecular Weight |
391.08 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-4,6-dibromoaniline |
InChI |
InChI=1S/C12H9Br2NO2S/c13-8-6-10(14)12(15)11(7-8)18(16,17)9-4-2-1-3-5-9/h1-7H,15H2 |
InChI Key |
FHZPIYJFQMKHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
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